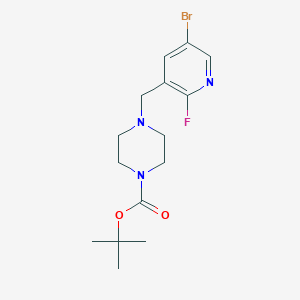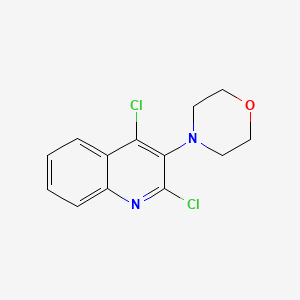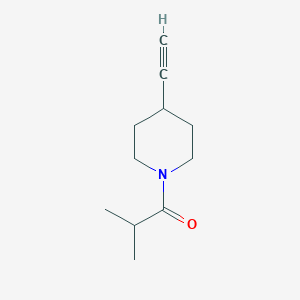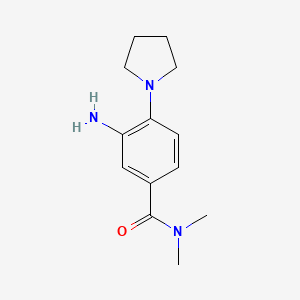
1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a 3,5-difluorophenyl group and an ethanamine side chain, forming a dihydrochloride salt. Its distinct chemical properties make it a subject of interest in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, ammonia, and β-ketoesters.
Introduction of the 3,5-Difluorophenyl Group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the 3,5-difluorophenyl group reacts with a halogenated pyridine.
Attachment of the Ethanamine Side Chain: The ethanamine group can be introduced via reductive amination, where the corresponding aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanamine side chain can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to modify the pyridine ring or the difluorophenyl group.
Substitution: Halogen atoms on the difluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group and pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The ethanamine side chain may interact with active sites or binding pockets, modulating the activity of the target molecule.
Comparación Con Compuestos Similares
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride: Similar structure but with a trifluoromethyl group instead of a difluorophenyl group.
2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: Contains a triazole ring instead of a difluorophenyl group.
Uniqueness: 1-(5-(3,5-Difluorophenyl)pyridin-2-yl)ethanamine dihydrochloride is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and other research areas.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H14Cl2F2N2 |
|---|---|
Peso molecular |
307.16 g/mol |
Nombre IUPAC |
1-[5-(3,5-difluorophenyl)pyridin-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H12F2N2.2ClH/c1-8(16)13-3-2-9(7-17-13)10-4-11(14)6-12(15)5-10;;/h2-8H,16H2,1H3;2*1H |
Clave InChI |
ADWRRAFHUQRUPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(C=C1)C2=CC(=CC(=C2)F)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


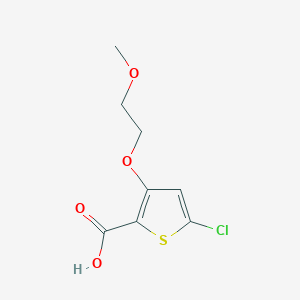

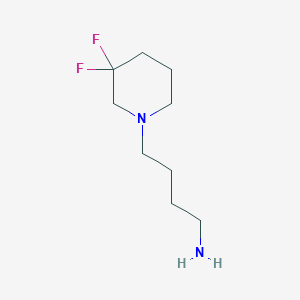
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)
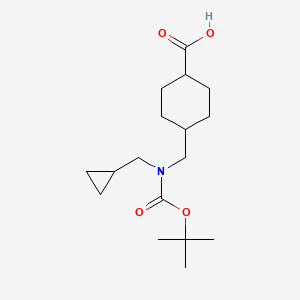
![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)

![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)
